4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile
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Overview
Description
4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of an amino group, a dimethylaminoethylamino group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted benzonitrile derivatives with different functional groups.
Scientific Research Applications
4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar structure but lacks the aminoethylamino group.
3-Amino-4-(ethylamino)benzonitrile: Similar structure with an ethylamino group instead of the dimethylaminoethylamino group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylaminoethoxy group instead of the benzonitrile structure
Uniqueness
4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile is unique due to the presence of both the amino and dimethylaminoethylamino groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C11H16N4 |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-amino-3-[2-(dimethylamino)ethylamino]benzonitrile |
InChI |
InChI=1S/C11H16N4/c1-15(2)6-5-14-11-7-9(8-12)3-4-10(11)13/h3-4,7,14H,5-6,13H2,1-2H3 |
InChI Key |
NHWCTCCZGDYHRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C=CC(=C1)C#N)N |
Origin of Product |
United States |
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